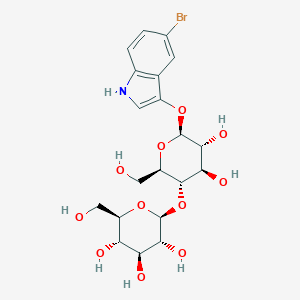
Bri-cellobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bri-cellobioside is a type of carbohydrate that has been the subject of scientific research for its potential applications in various fields. It is a cellobiose derivative that has been synthesized using various methods. The compound has been found to have significant biochemical and physiological effects, making it an interesting area of study.
Wirkmechanismus
The mechanism of action of Bri-cellobioside is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It has also been found to stimulate the immune system, which may contribute to its antiviral and antitumor properties.
Biochemical and Physiological Effects:
Bri-cellobioside has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral and antitumor properties, making it a promising compound for the development of new drugs. Additionally, it has been shown to stimulate the immune system, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Bri-cellobioside has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using chemical or enzymatic methods. Additionally, it has been found to have significant antimicrobial, antiviral, and antitumor properties, making it a promising compound for the development of new drugs. However, one limitation is that the mechanism of action of Bri-cellobioside is not fully understood, which may make it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on Bri-cellobioside. One area of research could be to further investigate its mechanism of action in order to optimize its therapeutic effects. Additionally, it could be studied for its potential use in the production of biofuels and as a food additive. Furthermore, it could be studied for its potential use in the development of new drugs for the treatment of microbial infections, viral infections, and cancer.
Synthesemethoden
Bri-cellobioside can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The chemical synthesis of Bri-cellobioside involves the reaction of cellobiose with a suitable chemical reagent to form the compound. Enzymatic synthesis, on the other hand, involves the use of enzymes such as cellobiose phosphorylase and transglycosidase to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
Bri-cellobioside has been the subject of scientific research due to its potential applications in various fields. It has been found to have significant antimicrobial, antiviral, and antitumor properties, making it a promising compound for the development of new drugs. It has also been studied for its potential use in the production of biofuels and as a food additive.
Eigenschaften
CAS-Nummer |
124613-91-8 |
|---|---|
Produktname |
Bri-cellobioside |
Molekularformel |
C20H26BrNO11 |
Molekulargewicht |
536.3 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H26BrNO11/c21-7-1-2-9-8(3-7)10(4-22-9)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
IKBQYGJTUJRMFW-NQXZFOFXSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyme |
5-bromoindoxyl-beta-cellobioside BrI-cellobioside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



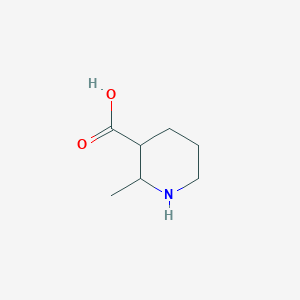
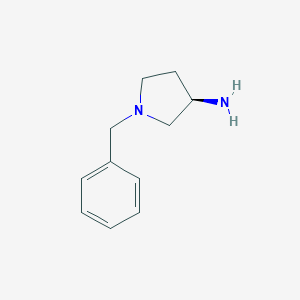


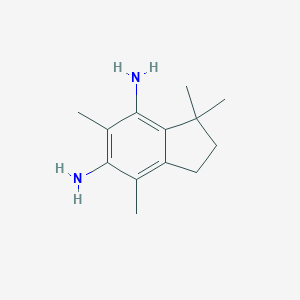
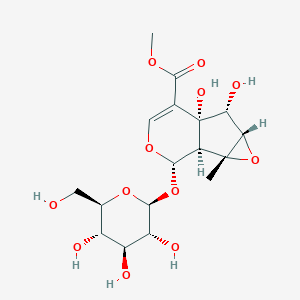

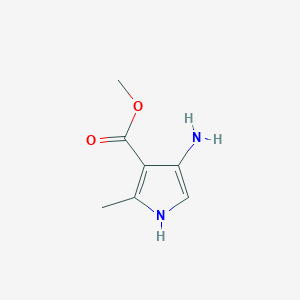
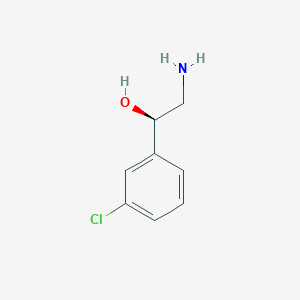
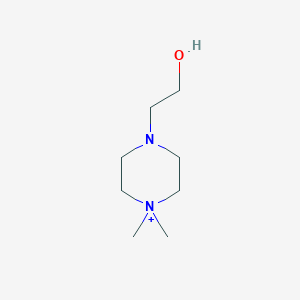
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)


